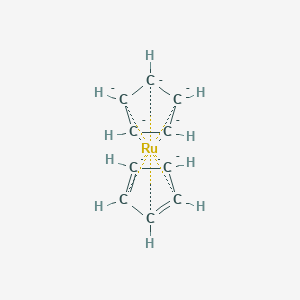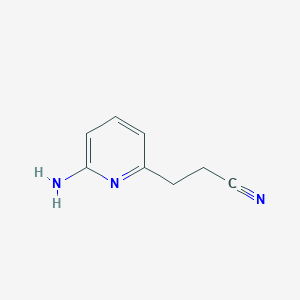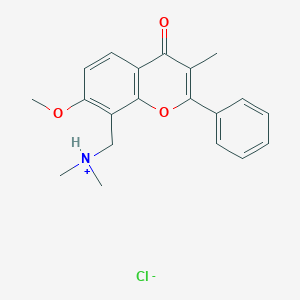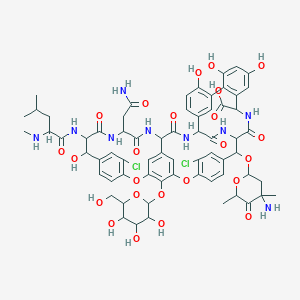
4-bromo-5-(2-fluorophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5-(2-fluorophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole is not fully understood, but research suggests that it may work by inhibiting certain enzymes or proteins in the body. For example, research has shown that it can inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in the progression of cancer. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole have been extensively studied. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been shown to have insecticidal activity, with research showing that it can effectively kill mosquitoes.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments is its potential as a multi-functional agent. It has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using 4-bromo-5-(2-fluorophenyl)-1H-pyrazole in lab experiments. One of the main limitations is its solubility, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its efficacy against different types of cancer and potential side effects. Another direction is to investigate its potential as an anti-inflammatory agent in more detail, including its mechanism of action and potential applications in treating inflammatory diseases. Additionally, research could be conducted to explore its potential as a pesticide, including its effectiveness against different pests and potential environmental impacts.
合成方法
The synthesis of 4-bromo-5-(2-fluorophenyl)-1H-pyrazole can be achieved using different methods. One of the commonly used methods involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reduced to yield 4-bromo-5-(2-fluorophenyl)-1H-pyrazole. Other methods involve the use of different reagents and catalysts, but the overall process involves the reaction of 2-fluorobenzaldehyde and 4-bromo-3-nitropyrazole.
科学研究应用
4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with research showing that it can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with research showing that it can reduce inflammation in animal models. Additionally, 4-bromo-5-(2-fluorophenyl)-1H-pyrazole has been studied for its potential as a pesticide, with research showing that it can effectively kill pests such as mosquitoes.
属性
IUPAC Name |
4-bromo-5-(2-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXFOPVDJITVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621821 |
Source


|
| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(2-fluorophenyl)-1H-pyrazole | |
CAS RN |
149739-37-7 |
Source


|
| Record name | 4-Bromo-5-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


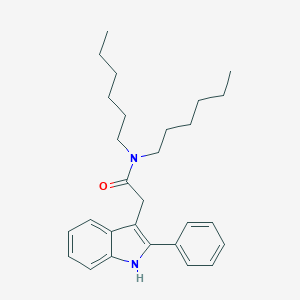



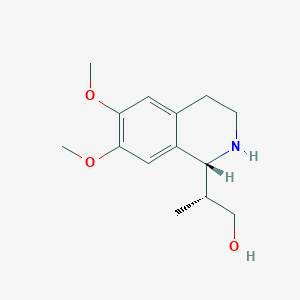

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
